molecular formula C20H23N7O B12167927 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12167927
M. Wt: 377.4 g/mol
InChI Key: VQXWRLHXVVOFGG-UHFFFAOYSA-N
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Description

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that belongs to the class of fused nitrogen-containing tricyclic skeletons. This compound has garnered significant attention due to its potential pharmacological applications, including its use as an anti-cancer agent, monoamine oxidase (MAO) inhibitor, and PDE10A inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide typically involves a condensation reaction. One common method includes the reaction of 3-amino-1H-indazole with various carbonyl compounds. The addition of metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 can enhance the transformation of these products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of cost-effective and high-yield synthetic routes, such as one-pot, three-component reactions involving aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles, has been explored .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a monoamine oxidase (MAO) inhibitor and PDE10A inhibitor.

    Medicine: Investigated for its anti-cancer properties and potential treatment for hepatitis C virus (HCV) infection.

    Industry: Explored for its applications in drug development and materials science.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase (MAO) inhibitor, it may inhibit the activity of the MAO enzyme, leading to increased levels of monoamine neurotransmitters. As a PDE10A inhibitor, it may inhibit the activity of the PDE10A enzyme, affecting intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide is unique due to its specific combination of functional groups and its potential pharmacological applications. Its ability to act as both a monoamine oxidase (MAO) inhibitor and a PDE10A inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide

InChI

InChI=1S/C20H23N7O/c1-11(2)18-23-20(25-24-18)22-17(28)10-9-14-12(3)21-19-15-7-5-6-8-16(15)26-27(19)13(14)4/h5-8,11H,9-10H2,1-4H3,(H2,22,23,24,25,28)

InChI Key

VQXWRLHXVVOFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NC4=NNC(=N4)C(C)C

Origin of Product

United States

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